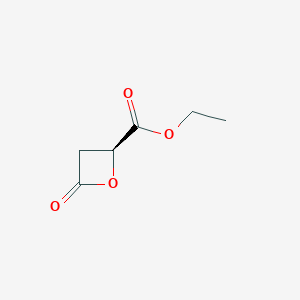
Ethyl 4-acetylpicolinate
Overview
Description
Ethyl 4-acetylpicolinate is a heterocyclic organic compound with the molecular formula C10H11NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 4-acetylpicolinate involves several stages. The reaction starts with 4-acetyl-2-(ethoxycarbonyl)pyridine with sodium hydroxide and water at 20℃ for 2 hours. This is followed by a reaction with citric acid in water .Molecular Structure Analysis
The molecular structure of Ethyl 4-acetylpicolinate consists of a pyridine ring and a side chain containing an ester, an acetyl, and a methyl group. The molecular formula is C10H11NO3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 4-acetylpicolinate are complex and involve multiple stages. The process includes reactions with sodium hydroxide, citric acid, pentafluorophenol, DCC, dialkyl amine, N-methyl morpholine, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-acetylpicolinate include a molecular weight of 193.19900 g/mol . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis of Ethanol
Ethyl 4-acetylpicolinate can be used in the synthesis of ethanol. The detailed mechanism of the reaction from a molecular level provides insights that can be used to tailor catalysts to improve their performance . This is beneficial for industrially massive synthesis of ethanol from acetic acid, which can be obtained from renewable biomass .
Catalyst Development
The compound can be used in the development of low-cost and high-efficiency non-noble metal catalysts . Understanding the detailed mechanism of the reaction from a molecular level provides insights that can be used to tailor catalysts to improve their performance .
Industrial Research
Ethyl 4-acetylpicolinate is commonly used in industrial research due to its unique chemical properties. It can be used in various processes and reactions, contributing to the development of new materials and technologies.
Environmental Research
The compound is also used in environmental research. Its unique chemical properties can be leveraged in studies related to environmental science, contributing to our understanding of various environmental phenomena.
Medical Research
In the field of medical research, Ethyl 4-acetylpicolinate can be used due to its unique chemical properties. It can contribute to the development of new drugs and therapies, enhancing our ability to treat various diseases.
Safety And Hazards
properties
IUPAC Name |
ethyl 4-acetylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-8(7(2)12)4-5-11-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZOLNKTOSTVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetylpicolinate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














